molecular formula C9H5N3O B2528000 3-(Furan-3-yl)pyrazine-2-carbonitrile CAS No. 2309348-43-2

3-(Furan-3-yl)pyrazine-2-carbonitrile

Cat. No.: B2528000
CAS No.: 2309348-43-2
M. Wt: 171.159
InChI Key: RFYVEAHLAZYDOZ-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)pyrazine-2-carbonitrile is a heterocyclic organic compound that falls within the category of pyrazine and nitrile groups. It has the molecular formula C9H5N3O and a molecular weight of 171.159 g/mol. This compound is known for its unique structure, which includes a furan ring attached to a pyrazine ring with a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)pyrazine-2-carbonitrile typically involves the reaction of furan derivatives with pyrazine derivatives under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyrazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(Furan-3-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It finds applications in the development of new materials and as a precursor in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)pyrazine-2-carbonitrile: This compound has a similar structure but with the furan ring attached at the 2-position instead of the 3-position.

    Pyrazinamide: An important first-line drug used in tuberculosis therapy, which also contains a pyrazine ring.

Uniqueness

3-(Furan-3-yl)pyrazine-2-carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyrazine ring and a nitrile group makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(furan-3-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYVEAHLAZYDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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